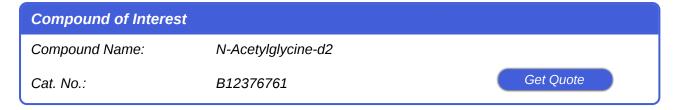


# Navigating the Safety Profile of N-Acetylglycined2: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of **N-Acetylglycine-d2**, a deuterated analog of N-Acetylglycine. Given the limited specific toxicological data for the deuterated form, this guide leverages the more extensive safety information available for N-Acetylglycine as a primary reference, a standard practice in the safety assessment of isotopically labeled compounds. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and use of **N-Acetylglycine-d2** in a laboratory setting.

## **Chemical and Physical Properties**

**N-Acetylglycine-d2** is a white to off-white solid. While specific quantitative data for the deuterated form is limited, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart, N-Acetylglycine.

Table 1: Physical and Chemical Properties of N-Acetylglycine



Property	Value	Reference
Molecular Formula	C4H5D2NO3	-
Molecular Weight	119.11 g/mol	Calculated
Melting Point	207 - 209 °C	[1]
Appearance	White to off-white solid	[1]
Solubility	Soluble in water.	[2]

## **Toxicological Data**

The toxicological profile of N-Acetylglycine has been evaluated in several studies. These findings provide a strong basis for assessing the safety of **N-Acetylglycine-d2**. A key study by Harper et al. (2010) investigated the genotoxicity, acute oral toxicity, and repeated dose dietary toxicity of N-Acetylglycine. The results from this study are summarized below. It is important to note that no specific toxicological studies have been identified for **N-Acetylglycine-d2**.

Table 2: Summary of Toxicological Data for N-Acetylglycine



Test	Species	Route	Results	Reference
Acute Oral Toxicity	Rat	Oral Gavage	LD50 > 2000 mg/kg body weight	[3]
28-Day Repeated Dose Dietary Exposure	Rat	Dietary	NOAEL (Male): 898.9 mg/kg body weight/day	[3]
NOAEL (Female): 989.9 mg/kg body weight/day				
Genotoxicity (in vitro)	Bacterial tester strains	-	No evidence of genotoxicity	
Genotoxicity (in vivo)	Mouse	-	No evidence of genotoxicity in bone marrow micronucleus studies	

#### Legend:

- LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the tested animal population.
- NOAEL (No-Observed-Adverse-Effect-Level): The highest dose of a substance at which no adverse effects are observed in the exposed population.

### **Hazard Identification and First Aid**

N-Acetylglycine-d2 is classified as causing skin irritation and serious eye irritation.

Table 3: Hazard Statements and First Aid Measures



Hazard	GHS Hazard Statement	Precautionary Statement	First Aid Measures
Skin Irritation	H315: Causes skin irritation	P264: Wash skin thoroughly after handling. P280: Wear protective gloves.	If on skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection/face protection.	If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Inhalation	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/va pors/spray. P271: Use only outdoors or in a well-ventilated area.	If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Ingestion	-	P270: Do not eat, drink or smoke when using this product.	If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

## **Handling and Storage**

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and the integrity of the compound.



#### Handling:

- Avoid contact with skin and eyes.
- Avoid formation of dust and aerosols.
- Provide appropriate exhaust ventilation at places where dust is formed.
- Wash hands thoroughly after handling.

#### Storage:

- Store in a cool, dry, and well-ventilated place.
- · Keep container tightly closed.
- Store at room temperature. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to 1 year.

## **Personal Protective Equipment (PPE)**

To minimize exposure, the following personal protective equipment should be worn when handling **N-Acetylglycine-d2**:

- Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber).
- Body Protection: Wear a laboratory coat.
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

## **Experimental Protocols**

The toxicological evaluation of N-Acetylglycine, as described by Harper et al. (2010), would have likely followed standardized OECD guidelines. The following sections detail the probable methodologies for the key safety assessment studies.



### **Genotoxicity Studies**

Bacterial Reverse Mutation Assay (Ames Test) - Likely based on OECD Guideline 471

This in vitro assay is used to assess the potential of a substance to induce gene mutations in bacteria.

 Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause the bacteria to revert to a state where they can synthesize their own histidine or tryptophan, allowing them to grow on a minimal agar medium.

#### Methodology:

- The test substance is mixed with the bacterial tester strains and, in parallel experiments,
   with a metabolic activation system (S9 mix).
- The mixture is plated on a minimal agar medium.
- The plates are incubated for 48-72 hours.
- The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test - Likely based on OECD Guideline 474

This in vivo test assesses the potential of a substance to cause chromosomal damage in mammals.

- Principle: The test substance is administered to mice. If the substance is genotoxic, it can cause damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow. This damage can result in the formation of micronuclei in the developing erythrocytes.
- Methodology:



- The test substance is administered to groups of mice, typically via oral gavage or intraperitoneal injection.
- Bone marrow is collected at appropriate time intervals after exposure.
- The bone marrow cells are smeared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes.
- A significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates genotoxicity.

# Acute Oral Toxicity Study - Likely based on OECD Guideline 420 (Fixed Dose Procedure)

This study provides information on the adverse effects that may result from a single oral dose of a substance.

- Principle: The test substance is administered orally to a group of fasted female rats at one of the defined dose levels (5, 50, 300, or 2000 mg/kg). The animals are observed for signs of toxicity and mortality.
- Methodology:
  - A single dose of the test substance is administered to a small group of fasted female rats by oral gavage.
  - The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
  - A necropsy is performed on all animals at the end of the observation period.
  - The results are used to determine the LD50 value and to classify the substance for acute oral toxicity.

# 28-Day Repeated Dose Dietary Study - Based on principles of OECD Guideline 408



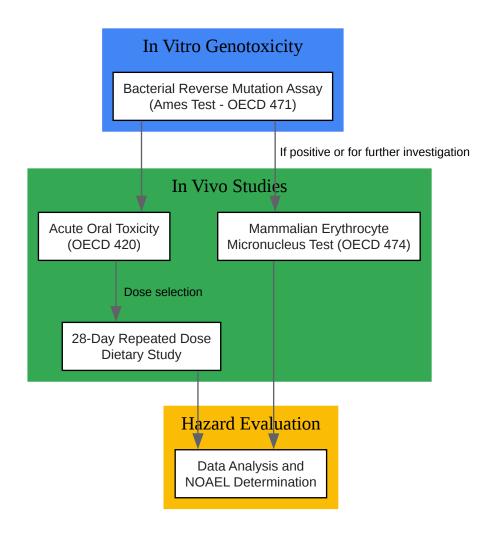
This study provides information on the potential adverse effects of repeated oral exposure to a substance over a 28-day period.

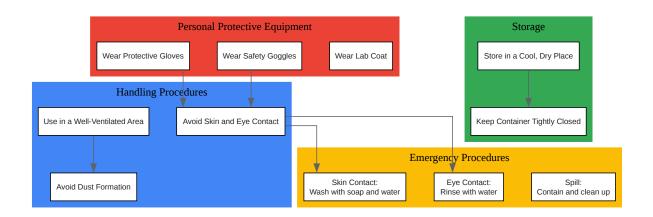
- Principle: The test substance is administered daily in the diet to several groups of rats at different dose levels for 28 days. The animals are observed for signs of toxicity, and various physiological and pathological parameters are evaluated.
- Methodology:
  - The test substance is incorporated into the diet and fed to groups of male and female rats at three or more dose levels for 28 consecutive days. A control group receives the diet without the test substance.
  - Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
  - At the end of the 28-day period, blood and urine samples are collected for hematology and clinical chemistry analyses.
  - All animals are euthanized and subjected to a full necropsy, and selected organs are weighed and examined microscopically.
  - The data are analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL).

#### **Visualized Workflows and Procedures**

The following diagrams, created using the DOT language, illustrate the logical flow of the safety assessment process and the recommended handling procedures.









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- To cite this document: BenchChem. [Navigating the Safety Profile of N-Acetylglycine-d2: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376761#safety-and-handling-of-n-acetylglycine-d2]

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